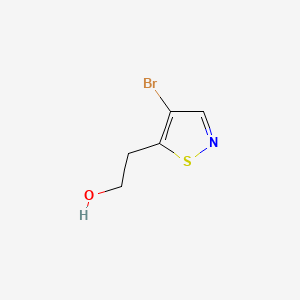

2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol

Description

Contextualization of 1,2-Thiazole Heterocycles in Synthetic and Medicinal Chemistry

The 1,2-thiazole, an isomeric form of thiazole (B1198619), is a five-membered heterocyclic ring containing adjacent nitrogen and sulfur atoms. This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. synquestlabs.comamericanelements.comekb.eg Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. nih.govmdpi.comresearchgate.net The presence of both a sulfur and a nitrogen atom in the ring allows for diverse intermolecular interactions, making thiazoles versatile scaffolds in drug design. ekb.eg They are integral to the structure of many approved drugs, highlighting their clinical significance. synquestlabs.com

Significance of Halogenated Heterocycles in Chemical Synthesis and Biological Activity Modulation

The introduction of halogen atoms, such as bromine, onto heterocyclic scaffolds is a widely utilized strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. nih.govresearchcommons.org Halogenation can enhance a molecule's lipophilicity, which may improve its ability to cross biological membranes. nih.gov Furthermore, the bromine atom can act as a valuable synthetic handle, enabling further molecular modifications through various cross-coupling reactions. researchgate.net This functionalization capability is crucial for the generation of diverse chemical libraries for drug discovery programs. From a biological standpoint, the presence of a halogen can influence the binding affinity of a molecule to its target protein, often leading to enhanced potency.

Rationale for Investigating the Ethanolic Side Chain in Thiazole Derivatives

The ethanolic side chain, -CH2CH2OH, attached to the thiazole ring introduces a hydroxyl group, which can significantly impact the molecule's properties. The hydroxyl group can participate in hydrogen bonding, a key interaction in molecular recognition by biological targets. This functional group can also influence the solubility of the compound, a critical parameter for drug development. Moreover, the ethanolic side chain provides a potential site for further chemical derivatization, such as esterification or etherification, allowing for the fine-tuning of the molecule's properties.

Overview of Research Trajectories for 2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol (B6152303)

While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest several promising avenues for investigation. The combination of the biologically active thiazole ring, the modulating bromo substituent, and the functional ethanolic side chain makes this compound a compelling candidate for screening in various biological assays.

Future research is likely to focus on the following areas:

Synthesis and Characterization: Development of efficient and scalable synthetic routes to produce this compound and its derivatives. This would be followed by comprehensive characterization using modern analytical techniques.

Medicinal Chemistry: Exploration of its potential as a scaffold for the development of new therapeutic agents. This would involve synthesizing a library of related compounds and evaluating their biological activities against various targets.

Materials Science: Investigation of its properties for applications in materials science, leveraging the unique electronic characteristics of the thiazole ring.

Given the limited direct data on the target compound, the following table presents information on closely related isomers, which can provide valuable context for understanding its potential properties.

Interactive Data Table of this compound and Its Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-(2-Bromo-1,3-thiazol-4-yl)ethan-1-ol | 263169-24-0 | C5H6BrNOS | 208.08 |

| 2-(2-Bromothiazol-5-yl)ethan-1-ol | 1206886-74-9 | C5H6BrNOS | 208.08 |

Note: Data for this compound is not available in the searched sources. The table reflects data for its isomers to provide a comparative context.

Structure

3D Structure

Properties

Molecular Formula |

C5H6BrNOS |

|---|---|

Molecular Weight |

208.08 g/mol |

IUPAC Name |

2-(4-bromo-1,2-thiazol-5-yl)ethanol |

InChI |

InChI=1S/C5H6BrNOS/c6-4-3-7-9-5(4)1-2-8/h3,8H,1-2H2 |

InChI Key |

IACWCZWMNRYVPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=NSC(=C1Br)CCO |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Bromo 1,2 Thiazol 5 Yl Ethan 1 Ol

Retrosynthetic Strategies for the Thiazole (B1198619) Core and Ethanolic Substituent

Retrosynthetic analysis of 2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol (B6152303) suggests two primary disconnection points. The first approach involves the formation of the thiazole ring as a key step, while the second focuses on the introduction of the ethanolic substituent onto a pre-existing thiazole core.

A primary retrosynthetic route disconnects the thiazole ring itself, leading back to simpler, acyclic precursors. This is characteristic of the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide derivative. For the target molecule, this would involve a suitably substituted α-haloketone and a thioamide that would ultimately form the 4-bromo-5-(2-hydroxyethyl)thiazole structure.

Alternatively, a second strategy involves the disconnection of the C-C bond between the thiazole ring and the ethanolic side chain. This approach starts with a pre-functionalized 4-bromothiazole (B1332970) and introduces the 2-hydroxyethyl group at the 5-position. This method relies on the regioselective functionalization of the thiazole ring, a common strategy in heterocyclic chemistry.

Targeted Synthetic Pathways for the Compound

Based on the retrosynthetic strategies, two main targeted synthetic pathways emerge for the synthesis of this compound: multi-step synthesis approaches and regioselective functionalization of precursor thiazoles.

The Hantzsch thiazole synthesis provides a robust multi-step approach to constructing the thiazole core of the target molecule. researchcommons.orgnih.gov This method generally involves the reaction of an α-haloketone with a thioamide or thiourea (B124793). nih.govresearchgate.net To obtain this compound, a potential pathway could start with a protected 4-bromo-4-hydroxy-3-oxobutanal derivative, which would serve as the α-haloketone equivalent. This intermediate would then be condensed with a simple thioamide, such as thioformamide, to construct the thiazole ring. Subsequent deprotection of the hydroxyl group would yield the final product. The sequence of bromination and side-chain introduction can be varied, offering flexibility in the synthetic design.

A more direct approach involves the regioselective functionalization of a 4-bromothiazole precursor. This pathway leverages the ability to selectively introduce substituents at specific positions on the thiazole ring. nih.govresearchgate.net A common method to achieve this is through lithiation, where a strong base like n-butyllithium is used to deprotonate the most acidic proton on the ring, typically at the C5 position in the absence of a C2 proton. The resulting lithiated intermediate is a potent nucleophile that can react with a variety of electrophiles.

In the synthesis of this compound, 4-bromothiazole can be treated with a lithium base at low temperatures to generate 4-bromo-5-lithiothiazole. This intermediate can then be quenched with an appropriate electrophile, such as ethylene (B1197577) oxide, to introduce the 2-hydroxyethyl side chain. This method offers high regioselectivity and is often efficient for the introduction of functionalized side chains onto heterocyclic cores.

Optimization of Reaction Conditions for Yield and Purity

The efficiency and outcome of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice of solvent, reaction temperature, and pressure.

The choice of solvent can significantly influence reaction rates, yields, and even the regioselectivity of the synthesis. In the context of the Hantzsch thiazole synthesis, polar protic solvents like ethanol (B145695) are often employed to facilitate the condensation reaction. researchcommons.org For regioselective lithiation reactions, anhydrous and non-polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are crucial to prevent quenching of the highly reactive organolithium intermediate. nih.gov The solubility of reactants and intermediates in the chosen solvent system is also a critical factor for ensuring a homogeneous reaction mixture and efficient conversion.

Temperature is a critical parameter in both the Hantzsch synthesis and regioselective functionalization pathways. The initial condensation in the Hantzsch synthesis may require heating to proceed at a reasonable rate. researchcommons.org Conversely, the lithiation of 4-bromothiazole must be conducted at very low temperatures, typically -78 °C, to prevent side reactions and ensure the stability of the lithiated intermediate. nih.gov Subsequent electrophilic quenching may also require careful temperature control to manage the exothermicity of the reaction. While many of these syntheses are conducted at atmospheric pressure, in cases where volatile reagents or gaseous byproducts are involved, a closed system may be necessary to maintain the desired stoichiometry and prevent loss of material.

Below is a summary of the synthetic approaches and key considerations:

| Synthetic Approach | Key Intermediates | Advantages | Critical Parameters |

| Multi-Step Synthesis (Hantzsch) | α-haloketone, Thioamide | Convergent, builds complexity | Stoichiometry, reaction time |

| Regioselective Functionalization | 4-Bromothiazole, Organolithium | High regioselectivity, direct | Anhydrous conditions, low temperature |

Catalyst Selection and Loading for Enhanced Conversion

In the proposed synthetic route for this compound, catalyst selection is crucial for maximizing the conversion rate and yield of the desired products in key steps. For the initial Hantzsch-type thiazole ring formation, the reaction is often carried out in the presence of a base or can be catalyzed by various agents to enhance efficiency. While some syntheses proceed without a catalyst, the use of one can significantly improve reaction times and yields.

For the subsequent reduction of the intermediate ketone, 1-(4-bromo-1,2-thiazol-5-yl)ethanone, to the final ethanol product, various reducing agents and catalysts can be employed. A common and effective method for such a transformation is the use of metal hydride reducing agents. For instance, sodium borohydride (B1222165) (NaBH4) is a widely used reagent for the reduction of ketones to alcohols due to its selectivity and mild reaction conditions.

In some cases, catalytic hydrogenation can be an alternative. This would involve the use of a metal catalyst such as palladium, platinum, or nickel, often supported on carbon, under a hydrogen atmosphere. The selection of the catalyst and its loading would be critical to ensure efficient reduction of the ketone without affecting the bromine substituent on the thiazole ring.

Below is an illustrative data table showcasing the effect of different catalysts on a model reduction of a substituted acetophenone, which serves as an analogue for the reduction of 1-(4-bromo-1,2-thiazol-5-yl)ethanone.

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| NaBH4 | 150 | Methanol | 25 | 2 | 98 |

| LiAlH4 | 100 | THF | 0 | 1 | 99 |

| Pd/C (5%) | 5 | Ethanol | 50 | 8 | 95 |

| Raney Ni | 10 | Isopropanol | 80 | 12 | 92 |

Green Chemistry Principles in the Synthesis of the Compound

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. This involves considering factors such as atom economy, the environmental factor (E-factor), and the use of benign solvents and reagents.

Atom Economy and E-Factor Analysis of Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. The E-factor is a metric that quantifies the amount of waste generated per unit of product. A lower E-factor indicates a greener process.

For the hypothetical synthesis of this compound, an analysis of the atom economy and E-factor for each step can highlight areas for improvement.

Hypothetical Synthetic Route:

Step 1: Thiazole formation: α-bromoketone + Thioamide → 1-(4-bromo-1,2-thiazol-5-yl)ethanone + Byproducts

Step 2: Reduction: 1-(4-bromo-1,2-thiazol-5-yl)ethanone + Reducing agent → this compound + Byproducts

An illustrative atom economy and E-factor analysis for this hypothetical two-step synthesis is presented in the table below. The values are estimations based on typical reactions of this nature.

| Synthetic Step | Reaction | Theoretical Atom Economy (%) | Estimated E-Factor |

|---|---|---|---|

| 1 | Hantzsch Thiazole Synthesis | ~75-85 | ~5-10 |

| 2 | Ketone Reduction (using NaBH4) | ~90-95 | ~1-5 |

| Overall Process | ~68-81 | ~6-15 |

Development of Environmentally Benign Synthetic Protocols

Developing greener synthetic protocols for this compound would focus on several key areas:

Use of Greener Solvents: Replacing hazardous solvents like dimethylformamide (DMF) or chlorinated solvents with more environmentally friendly alternatives such as ethanol, water, or supercritical CO2. The use of deep eutectic solvents has also been explored for thiazole synthesis. mdpi.com

Catalytic Approaches: Employing catalytic methods over stoichiometric reagents can significantly reduce waste. For the reduction step, catalytic hydrogenation is a greener alternative to metal hydrides, as the main byproduct is water.

Energy Efficiency: Utilizing microwave-assisted synthesis or flow chemistry can reduce reaction times and energy consumption compared to conventional heating methods.

Renewable Feedstocks: While challenging for this specific molecule, exploring the use of bio-based starting materials for the synthesis of the precursors would be a long-term goal for a truly green process.

Research into one-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolation of intermediates, could also contribute to a more environmentally benign protocol by reducing solvent usage and waste generation from purification steps.

Chemical Reactivity and Derivatization of 2 4 Bromo 1,2 Thiazol 5 Yl Ethan 1 Ol

Reactivity of the Bromo-Substituent

The bromine atom at the C4 position of the thiazole (B1198619) ring is a key functional group that allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This section explores the utility of the bromo-substituent in several important classes of chemical transformations.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures, and the bromo-substituent of 2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol (B6152303) serves as an excellent handle for such transformations. These reactions are widely employed in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Suzuki Coupling: The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide, is a versatile method for forming carbon-carbon single bonds. For 4-bromothiazole (B1332970) derivatives, this reaction can be used to introduce a wide range of aryl, heteroaryl, and vinyl substituents. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base.

| Catalyst | Base | Solvent | Temperature (°C) | Coupling Partner | Product | Yield (%) |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | 80 | Arylboronic acid | 2-(4-Aryl-1,2-thiazol-5-yl)ethan-1-ol | Good to Excellent |

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 100 | Heteroarylboronic acid | 2-(4-Heteroaryl-1,2-thiazol-5-yl)ethan-1-ol | Good |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of a base. It is a highly efficient method for the synthesis of alkynyl-substituted thiazoles.

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Coupling Partner | Product | Yield (%) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp. to 50 | Terminal Alkyne | 2-(4-Alkynyl-1,2-thiazol-5-yl)ethan-1-ol | Good to Excellent |

| Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | Dioxane | 80 | Terminal Alkyne | 2-(4-Alkynyl-1,2-thiazol-5-yl)ethan-1-ol | High |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. This reaction provides a means to introduce alkenyl groups at the C4 position of the thiazole ring.

| Catalyst | Base | Solvent | Temperature (°C) | Coupling Partner | Product | Yield (%) |

| Pd(OAc)₂ | Et₃N | DMF | 100 | Alkene | 2-(4-Alkenyl-1,2-thiazol-5-yl)ethan-1-ol | Moderate to Good |

| Pd/C | K₂CO₃ | Acetonitrile | 120 | Alkene | 2-(4-Alkenyl-1,2-thiazol-5-yl)ethan-1-ol | Good |

Reductive Debromination Studies

Reductive debromination is the process of removing a bromine atom from a molecule and replacing it with a hydrogen atom. This transformation can be useful for the synthesis of the corresponding debrominated analogues or as a strategic step in a multi-step synthesis. Several methods are available for the reductive dehalogenation of aryl halides, and these can be applied to 4-bromothiazole derivatives.

Common methods for reductive debromination include:

Catalytic Hydrogenation: This method involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. The reaction is typically carried out in a suitable solvent like ethanol or ethyl acetate.

Metal Hydride Reduction: Reagents such as sodium borohydride (B1222165) (NaBH₄) in the presence of a palladium catalyst, or more powerful reducing agents like lithium aluminum hydride (LiAlH₄), can effect reductive debromination. Care must be taken with the latter, as it can also reduce other functional groups present in the molecule.

Dissolving Metal Reduction: The use of a metal such as zinc or tin in an acidic medium can also achieve reductive debromination.

The choice of method will depend on the compatibility of the other functional groups in the molecule with the reaction conditions.

Transformations Involving the Primary Hydroxyl Group

The primary hydroxyl group of the ethan-1-ol substituent at the C5 position of the thiazole ring offers another site for chemical modification, allowing for the introduction of a variety of functional groups and the extension of the molecular framework.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Common reagents for this transformation include:

Pyridinium chlorochromate (PCC) in dichloromethane (B109758) (DCM).

Dess-Martin periodinane (DMP) in DCM.

Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640), dimethyl sulfoxide (B87167) (DMSO), and a hindered base such as triethylamine.

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid. Suitable reagents for this transformation include:

Potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidic workup.

Chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones oxidation).

Sodium periodate (B1199274) (NaIO₄) in the presence of a catalytic amount of ruthenium(III) chloride (RuCl₃).

The stability of the bromothiazole ring should be considered when selecting the oxidizing agent and reaction conditions.

Esterification and Etherification Reactions

The primary hydroxyl group can readily undergo esterification and etherification reactions to produce a variety of derivatives.

Esterification: Esters can be prepared by reacting the alcohol with a carboxylic acid or its derivative. Common methods include:

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid, with removal of water to drive the equilibrium.

Acylation with Acyl Halides or Anhydrides: Reaction with an acyl chloride or anhydride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct.

Etherification: Ethers can be synthesized through various methods, with the Williamson ether synthesis being the most common. This involves:

Deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide.

Subsequent reaction of the alkoxide with an alkyl halide.

These transformations provide access to a wide range of functionalized derivatives of this compound, further highlighting its utility as a versatile building block in organic synthesis.

Conversion to Activated Leaving Groups for Further Functionalization

The primary alcohol functional group in this compound is a poor leaving group (as hydroxide, OH⁻). To facilitate nucleophilic substitution reactions at the ethyl side chain, this hydroxyl group must first be converted into a more effective, or "activated," leaving group. This transformation is a cornerstone of synthetic strategy, opening pathways to a wide array of derivatives. Common methods involve converting the alcohol into sulfonate esters or alkyl halides.

Sulfonate esters, such as tosylates (p-toluenesulfonates) and mesylates (methanesulfonates), are excellent leaving groups due to the resonance stabilization of the resulting sulfonate anion. The conversion is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a non-nucleophilic base like pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct.

Alternatively, the hydroxyl group can be replaced by a halogen (Cl, Br, I) to form an alkyl halide. Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly employed for conversion to alkyl chlorides and bromides, respectively, and are particularly effective for primary alcohols. pearson.com These reactions proceed with good yields and provide a reactive electrophilic carbon center for subsequent functionalization. pearson.com

The table below summarizes common reagents used for activating the primary alcohol group.

| Target Leaving Group | Reagent(s) | Typical Base/Solvent | Resulting Activated Compound |

| Mesylate (-OMs) | Methanesulfonyl chloride (MsCl) | Pyridine or Triethylamine / Dichloromethane (DCM) | 2-(4-Bromo-1,2-thiazol-5-yl)ethyl methanesulfonate |

| Tosylate (-OTs) | p-Toluenesulfonyl chloride (TsCl) | Pyridine | 2-(4-Bromo-1,2-thiazol-5-yl)ethyl p-toluenesulfonate |

| Chloride (-Cl) | Thionyl chloride (SOCl₂) | Pyridine (optional) | 5-(2-Chloroethyl)-4-bromo-1,2-thiazole |

| Bromide (-Br) | Phosphorus tribromide (PBr₃) | Diethyl ether or DCM | 5-(2-Bromoethyl)-4-bromo-1,2-thiazole |

Reactivity of the Thiazole Ring System

The 1,2-thiazole (isothiazole) ring is an aromatic heterocycle, but its reactivity is significantly influenced by the presence of two different heteroatoms, nitrogen and sulfur, and the substituents on the ring. The ring is generally considered electron-deficient, which affects its susceptibility to various chemical transformations.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org In thiazole chemistry, the electron density is not evenly distributed. Calculations and experimental data show that the C5 position is the most electron-rich and thus the most susceptible to electrophilic attack. wikipedia.orgslideshare.netpharmaguideline.com However, in the case of this compound, the C5 position is already occupied by the ethanol side chain.

Therefore, any further electrophilic substitution must occur at the C3 position, as the C4 position is blocked by a bromine atom. The thiazole ring itself is less reactive towards electrophiles than benzene (B151609), and the presence of the electron-withdrawing bromine atom at C4 further deactivates the ring. pharmaguideline.com Consequently, forcing conditions, such as strong acids and high temperatures, are typically required to achieve electrophilic substitution. Reactions like nitration or further halogenation would be challenging and are expected to proceed slowly, targeting the C3 position if they occur at all.

The table below outlines potential electrophilic aromatic substitution reactions on the thiazole ring, noting the expected challenges and regioselectivity.

| Reaction Type | Reagents | Expected Product (if reaction occurs) | Notes |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | 2-(4-Bromo-3-nitro-1,2-thiazol-5-yl)ethan-1-ol | Requires harsh conditions due to the deactivated ring system. |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | 2-(3,4-Dibromo-1,2-thiazol-5-yl)ethan-1-ol | The ring is already deactivated by a bromine atom, making further halogenation difficult. |

| Sulfonation | Fuming H₂SO₄ | 5-(2-Hydroxyethyl)-4-bromo-1,2-thiazole-3-sulfonic acid | Vigorous conditions are necessary for this reaction to proceed. |

The 1,2-thiazole ring, while aromatic, can undergo ring-opening reactions under specific conditions, particularly those involving the cleavage of the relatively weak N-S bond. researchgate.net Reductive cleavage is a known pathway for the ring-opening of thiazoles and their derivatives. researchgate.net Treatment with strong reducing agents, such as sodium in liquid ammonia (B1221849) or Raney nickel, can lead to desulfurization and cleavage of the heterocyclic core. slideshare.net Such reactions are not simple substitutions but rather destructive transformations that break apart the aromatic system, yielding acyclic products. For instance, reductive cleavage could potentially yield substituted propenethiolates or other linear sulfur- and nitrogen-containing compounds. researchgate.net

Ring transformation reactions have also been observed, where isothiazolium salts, formed by N-alkylation, can rearrange to form other heterocyclic systems, such as pyrrole (B145914) derivatives, upon treatment with a base. researchgate.net While these reactions demonstrate the latent reactivity of the thiazole core, they often require initial activation steps, such as quaternization of the ring nitrogen.

Multi-Component Reactions Incorporating the Compound as a Building Block

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product containing portions of all reactants, are highly valued for their efficiency in building molecular complexity. researchgate.net While this compound itself may not be a direct substrate for many common MCRs, its derivatives can serve as valuable building blocks.

A straightforward modification, the oxidation of the primary alcohol to the corresponding aldehyde, 2-(4-Bromo-1,2-thiazol-5-yl)acetaldehyde, would generate a key intermediate for several powerful MCRs. This aldehyde, possessing a unique heterocyclic scaffold, could be incorporated into various molecular frameworks. For example, it could participate as the aldehyde component in the Asinger or Ugi reactions.

The table below illustrates hypothetical applications of a derivative of the title compound in well-known multi-component reactions.

| Multi-Component Reaction | Required Derivative | Other Components | Potential Product Class |

| Asinger Reaction | 2-(4-Bromo-1,2-thiazol-5-yl)acetaldehyde | α-Halo carbonyl, Ammonia, Sulfur | Substituted 3-thiazolines |

| Ugi Reaction | 2-(4-Bromo-1,2-thiazol-5-yl)acetaldehyde | Amine, Isocyanide, Carboxylic Acid | α-Acylamino carboxamides |

| Hantzsch Dihydropyridine Synthesis | 2-(4-Bromo-1,2-thiazol-5-yl)acetaldehyde | β-Ketoester, Ammonia or Ammonium acetate | Dihydropyridine derivatives |

| Passerini Reaction | 2-(4-Bromo-1,2-thiazol-5-yl)acetaldehyde | Isocyanide, Carboxylic Acid | α-Acyloxy carboxamides |

Advanced Spectroscopic and Structural Elucidation Studies of the Compound and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial characterization of a novel compound like 2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol (B6152303). It provides the high-accuracy mass measurement necessary to determine the precise molecular formula, a critical first step in structural elucidation. For the title compound (C₅H₆BrNOS), the expected monoisotopic mass would be calculated with high precision, allowing for its unambiguous identification.

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) reveals detailed information about the molecule's structure through the analysis of its fragmentation pathways. The fragmentation of thiazole (B1198619) derivatives is influenced by the stability of the heterocyclic ring and the nature of its substituents. In the case of this compound, fragmentation would likely be initiated by the loss of the ethanol (B145695) side chain or cleavage of the bromine atom. The thiazole ring itself can undergo characteristic ring-opening fragmentations. A plausible fragmentation pattern is outlined in the table below, based on general fragmentation behaviors of similar structures. researchgate.netsapub.orgresearchgate.net

Table 1: Plausible Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | m/z (approx.) | Description |

|---|---|---|

| [M]⁺ | 222/224 | Molecular ion peak (showing isotopic pattern for Br) |

| [M - H₂O]⁺ | 204/206 | Loss of a water molecule from the ethanol group |

| [M - C₂H₄O]⁺ | 178/180 | Cleavage of the ethanol side chain (loss of acetaldehyde) |

| [M - Br]⁺ | 143 | Loss of the bromine atom |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the definitive structural assignment of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of the atomic connectivity. mdpi.com

The ¹H NMR spectrum is expected to show signals for the thiazole ring proton, the methylene (B1212753) protons of the ethanol side chain, and the hydroxyl proton. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine atom and the thiazole ring. The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom in the molecule.

Multi-dimensional NMR experiments are crucial for assembling the molecular puzzle:

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between the two methylene groups of the ethanol side chain. youtube.comresearchgate.netscience.gov

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to the carbon atom it is directly attached to. youtube.comresearchgate.netscience.gov

HMBC (Heteronuclear Multiple Bond Correlation) is key for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the ethanol side chain to the correct position on the thiazole ring. youtube.comresearchgate.netscience.gov

The expected NMR data, based on analogous structures, is summarized below. ekb.egchemicalbook.comresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (Proton to Carbon) |

|---|---|---|---|

| Thiazole-H | ~7.5-8.0 (s) | ~115-120 | C4, C5 |

| -CH₂- (adjacent to thiazole) | ~3.0-3.5 (t) | ~30-35 | C4, C5, -CH₂OH |

| -CH₂- (adjacent to OH) | ~3.8-4.2 (t) | ~60-65 | C5, -CH₂- (adjacent to thiazole) |

| -OH | Variable (broad s) | - | -CH₂- (adjacent to OH) |

| C4 (C-Br) | - | ~130-135 | Thiazole-H, -CH₂- (adjacent to thiazole) |

| C5 (C-CH₂) | - | ~140-145 | Thiazole-H, -CH₂- (adjacent to thiazole) |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would confirm the connectivity of the atoms and provide precise bond lengths, bond angles, and torsion angles. mdpi.comrsc.orgresearchgate.net

Furthermore, the crystal structure would reveal the solid-state conformation of the molecule and detail the intermolecular interactions that govern its packing in the crystal lattice. A key feature of this compound is the hydroxyl group, which is capable of forming hydrogen bonds. It is highly probable that the crystal packing would be dominated by hydrogen bonding interactions between the hydroxyl group of one molecule and the nitrogen or sulfur atoms of the thiazole ring of a neighboring molecule. Halogen bonding involving the bromine atom is also a possibility that could influence the crystal packing. mdpi.comrsc.orgresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Symmetry Investigations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. The vibrational modes of this compound would give rise to a characteristic spectrum.

FT-IR spectroscopy would be particularly sensitive to polar functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol. The C-H stretching vibrations of the thiazole ring and the ethyl side chain would appear around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole ring would be observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would likely appear in the fingerprint region, below 700 cm⁻¹.

Raman spectroscopy , being more sensitive to non-polar bonds, would be useful for observing the C-S stretching vibrations of the thiazole ring, which are often weak in the IR spectrum.

The combination of both techniques would provide a comprehensive vibrational profile of the molecule. researchgate.netresearchgate.netnih.govscialert.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H stretch | 3200-3600 (broad) | FT-IR |

| C-H stretch (aromatic/aliphatic) | 2850-3100 | FT-IR, Raman |

| C=N stretch (thiazole) | 1500-1600 | FT-IR, Raman |

| C=C stretch (thiazole) | 1400-1500 | FT-IR, Raman |

| C-O stretch | 1000-1200 | FT-IR |

| C-S stretch (thiazole) | 600-800 | Raman |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) in Asymmetric Syntheses of Analogs (if applicable)

The parent compound, this compound, is achiral. However, if chiral analogs were to be synthesized, for example, by introducing a stereocenter on the ethanol side chain, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for their stereochemical characterization. researchgate.netrsc.orgnih.gov

These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of a chiral center, often through comparison with quantum chemical calculations. Should asymmetric synthesis of analogs of the title compound be pursued, these methods would be vital for confirming the enantiomeric purity and assigning the absolute stereochemistry of the products. researchgate.netrsc.orgnih.gov

Computational Chemistry and Theoretical Investigations of 2 4 Bromo 1,2 Thiazol 5 Yl Ethan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. nih.govespublisher.com For 2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol (B6152303), DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's three-dimensional geometry to its lowest energy state. nih.gov

From this optimized structure, key electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are of particular importance. ekb.egekb.eg The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between these frontier orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. An MEP map illustrates the charge distribution across the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the target compound, negative potential (typically colored red) would be expected around the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack, while positive potential (blue) would be found around the hydrogen atoms, particularly the hydroxyl proton.

| Parameter | Hypothetical Calculated Value | Interpretation |

| EHOMO | -6.85 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.21 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.64 eV | Indicates high kinetic stability and low reactivity. |

| Electronegativity (χ) | 4.03 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.82 eV | Resistance to change in electron configuration. |

| Global Electrophilicity (ω) | 2.88 eV | A measure of the molecule's propensity to act as an electrophile. mdpi.com |

Ab initio (Latin for "from the beginning") methods are a class of quantum calculations that rely on first principles without using experimental data for parametrization. Methods like Hartree-Fock (HF) are foundational, though more advanced correlated methods provide higher accuracy. These techniques are invaluable for predicting spectroscopic properties. nih.gov

For this compound, ab initio or DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. doi.org The calculated wavenumbers for specific bond stretches (e.g., O-H, C-N, C-S, C-Br) and bending modes can be compared with experimental data to confirm the molecular structure. doi.org Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared to experimental spectra to aid in structural elucidation. doi.org

Conformational energetics involves studying the energy of the molecule as a function of its geometry. The ethanol (B145695) side chain of the target molecule can rotate around the C-C single bond, leading to different conformers (e.g., gauche, anti). By systematically rotating this dihedral angle and calculating the energy at each step, a potential energy surface can be generated. This analysis reveals the most stable conformer (the global minimum) and the energy barriers to rotation between different conformations.

| Vibrational Mode | Hypothetical Calculated Wavenumber (cm⁻¹) | Hypothetical Experimental Wavenumber (cm⁻¹) | Assignment |

| ν1 | 3650 | 3645 | O-H stretch |

| ν2 | 3105 | 3100 | Thiazole (B1198619) C-H stretch |

| ν3 | 2950 | 2948 | Aliphatic C-H stretch |

| ν4 | 1580 | 1575 | Thiazole C=N stretch |

| ν5 | 1050 | 1045 | C-O stretch |

| ν6 | 650 | 648 | C-S stretch |

| ν7 | 580 | 575 | C-Br stretch |

Quantum chemical calculations are crucial for mapping out reaction pathways and understanding chemical mechanisms. This involves identifying and characterizing the transition state (TS)—the highest energy point along the reaction coordinate that connects reactants to products.

For this compound, potential reactions could include the dehydration of the alcohol, nucleophilic substitution of the bromine atom, or electrophilic substitution on the thiazole ring. mdpi.com To study such a reaction, computational chemists would model the reactants and products and then use specialized algorithms to locate the transition state structure. A frequency calculation on the TS geometry must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea), a key determinant of the reaction rate. This type of analysis can be used to predict whether a proposed reaction is feasible under certain conditions and can help distinguish between competing reaction pathways. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum mechanics describes electronic structure, Molecular Dynamics (MD) simulations use classical mechanics to simulate the physical movements of atoms and molecules over time. rsc.org An MD simulation provides a detailed view of the molecule's dynamic behavior, including its conformational flexibility and its interactions with the surrounding environment. nih.gov

For this compound, an MD simulation would involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, ethanol). The simulation would then calculate the forces between all atoms and solve Newton's equations of motion over many small time steps, generating a trajectory of the system's evolution.

This trajectory can be analyzed to explore the molecule's conformational landscape, revealing which shapes it prefers and how it transitions between them in a solution. osti.gov It also provides invaluable insight into solvent effects. For instance, analysis can show how solvent molecules arrange themselves around the solute, forming a "solvent shell." The simulation can quantify hydrogen bonding between the molecule's hydroxyl group or thiazole nitrogen and water molecules, which can significantly influence the molecule's preferred conformation and reactivity. osti.gov

In Silico Prediction of Reactivity and Regioselectivity

Conceptual DFT provides tools like Fukui functions or Parr functions, which identify the sites most susceptible to nucleophilic, electrophilic, or radical attack. mdpi.com For this compound, these calculations could predict whether an incoming electrophile would preferentially attack the nitrogen atom, the sulfur atom, or another position on the thiazole ring. This is crucial for predicting the outcome of chemical reactions, such as halogenation or nitration, and understanding the regioselectivity observed in laboratory syntheses. mdpi.com

Exploration of Biological Activity Mechanisms and in Vitro Modulations

Structure-Activity Relationship (SAR) Studies of Analogs

While direct Structure-Activity Relationship (SAR) studies for 2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol (B6152303) are not extensively documented in publicly available literature, a broad understanding can be extrapolated from research on analogous thiazole-containing compounds. The thiazole (B1198619) ring is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including antimicrobial and anticancer effects. nih.govmdpi.com SAR studies on various thiazole derivatives consistently demonstrate that the biological activity is highly dependent on the nature and position of substituents on the thiazole core and associated phenyl rings. nih.gov

Elucidation of Key Pharmacophoric Features Governing In Vitro Activity

The exploration of thiazole analogs has identified several key pharmacophoric features that govern their biological activity. The thiazole ring itself often serves as a crucial hydrogen-bond acceptor and a central scaffold for orienting other functional groups. academie-sciences.fr Modifications across the thiazole scaffold have revealed critical insights:

Substituents at the 2-position: The group at the 2-position of the thiazole ring is frequently modified. For instance, the presence of a 2-aminothiazole (B372263) moiety is a common feature in many biologically active compounds. mdpi.com In some series, linking the thiazole ring to other heterocyclic systems like pyrazoline via this position has been shown to influence antimicrobial potency. nih.gov

Substituents at the 4-position: The 4-position is another critical site for modification. Attaching substituted phenyl rings at this position is a common strategy. The nature of the substituent on this phenyl ring—whether it is an electron-donating or electron-withdrawing group—can significantly impact activity. nih.govmdpi.com For example, in a series of thiazole-based stilbene (B7821643) analogs, a halogen at the 4-position of the phenyl ring was found to remarkably affect DNA topoisomerase I inhibitory activity. nih.gov

Substituents at the 5-position: The 5-position of the thiazole ring also plays a role in modulating activity. While many potent compounds are unsubstituted at this position, the introduction of groups like a bromine atom can alter the electronic properties and steric profile of the molecule, potentially influencing target interactions. nih.gov

Linker Groups: In more complex analogs, linkers connecting the thiazole core to other moieties are pivotal. For example, inserting an amino linkage between a phenyl ring and the thiazole ring in certain anticancer agents was shown to maintain potent tubulin polymerization inhibition while improving solubility and bioavailability. nih.gov

These studies collectively suggest that a combination of electronic and steric factors, dictated by the specific substitution pattern on the thiazole and associated rings, is essential for potent in vitro activity.

Design and Synthesis of Analogs for SAR Optimization and Validation

The design and synthesis of analogs are central to validating SAR hypotheses and optimizing lead compounds. The Hantzsch thiazole synthesis is a cornerstone method, typically involving the condensation of an α-haloketone with a thioamide-containing compound (like thiourea (B124793) or thioacetamide) to yield the thiazole ring. nih.govnih.gov

Synthetic strategies are often multi-step processes designed to allow for systematic variation of substituents. A general approach might involve:

Synthesis of the Core Thiazole: Reacting a starting α-haloketone with a thioamide derivative to form the substituted thiazole ring. nih.govnih.gov For example, 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazoles can be synthesized by sequentially brominating 4-(4-halophenyl)-2-methylthiazoles. nih.gov

Functional Group Introduction: Introducing key functional groups onto the thiazole or its substituents. This can involve reactions like the Arbuzov reaction to create phosphonates, which are intermediates for further modifications. nih.gov

Analog Generation: Using versatile intermediates to generate a library of analogs. The Wittig–Horner reaction, for instance, can be used to react phosphonate (B1237965) intermediates with various benzaldehydes to produce a range of thiazole-based stilbene analogs. nih.gov Another common approach is the Knoevenagel condensation between a thiazolidinone core (like rhodanine) and various aromatic aldehydes to generate arylidene derivatives. mdpi.com

These synthetic pathways allow medicinal chemists to systematically alter specific parts of the molecule—such as the substituents on the phenyl ring or the groups attached to the thiazole core—to explore the chemical space and identify compounds with enhanced activity. nih.govmdpi.com

Investigation of Antimicrobial, Antifungal, or Antiviral Potential (In Vitro)

The thiazole scaffold is a component of numerous compounds investigated for their potential to combat infectious diseases. nih.gov Various derivatives have demonstrated significant in vitro activity against a range of pathogens, including bacteria, fungi, and viruses.

Thiazole-containing compounds have shown notable antifungal activity . For instance, a compound identified as (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648) (31C) exhibited broad-spectrum antifungal properties, with minimum inhibitory concentration (MIC) values against pathogenic fungi ranging from 0.0625 to 4 µg/mL. frontiersin.org This compound was also found to inhibit the formation of Candida albicans biofilms, a key virulence factor. frontiersin.org Other studies on thiazolo-4H-1,2,4-triazoles have reported significant activity against Cryptococcus neoformans and Saccharomyces cerevisiae, with MIC values in the range of 0.53 to 12.5 µg/mL. nih.gov

In the realm of antibacterial research , thiazole derivatives have also been evaluated. A series of 2-substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl) thiazolidin-4-ones showed potent activity against selected microbial strains, with MIC values ranging from 3.58 to 8.74 µM. nih.gov The activity of such compounds often depends on the specific substituents attached to the core structure. journal-jop.org

Several thiazole derivatives have been explored for their antiviral potential . Camphor-based thiazoles containing a substituted benzene (B151609) ring were found to inhibit the reproduction of the vaccinia virus (VV), a model for Orthopoxviruses, with IC₅₀ values in the micromolar range (2.4–3.7 µM). nih.gov Similarly, other studies have identified thiazolide analogs with activity against viruses such as influenza A and SARS-CoV-2. liverpool.ac.uk

The table below summarizes the in vitro antifungal activity of selected thiazole analogs against various fungal pathogens.

| Compound/Analog Class | Fungal Strain | Activity (MIC/IC₅₀) | Reference |

| (4-phenyl-1,3-thiazol-2-yl) hydrazine (31C) | Candida albicans | 0.0625 µg/mL | frontiersin.org |

| Thiazolo-4H-1,2,4-triazoles | Cryptococcus neoformans | 0.53 - 12.5 µg/mL | nih.gov |

| Thiazolo-4H-1,2,4-triazoles | Saccharomyces cerevisiae | 0.53 - 12.5 µg/mL | nih.gov |

| Camphor-based thiazoles (4b, 4c, 4e) | Vaccinia Virus | 2.4 - 3.7 µM (IC₅₀) | nih.gov |

| Thiazolidin-4-one derivatives | Candida albicans | 3.58 - 8.74 µM | nih.gov |

Receptor Binding Studies (In Vitro)

In vitro receptor binding and enzyme inhibition assays are crucial for elucidating the mechanism of action of bioactive compounds. For thiazole derivatives, studies have identified several molecular targets, providing insights into how these compounds exert their biological effects.

A prominent target for some anticancer thiazole analogs is tubulin . Certain thiazol-5(4H)-one derivatives were designed as colchicine (B1669291) binding site inhibitors and were found to inhibit tubulin polymerization, with IC₅₀ values as low as 9.33 nM. scispace.com This inhibition of microtubule formation leads to cell cycle arrest and apoptosis, explaining the observed cytotoxic activity. nih.govscispace.com

Other thiazole-based compounds have been identified as inhibitors of key enzymes. For example, a series of thiazole-based stilbene analogs were evaluated as DNA topoisomerase I (Top1) inhibitors. nih.gov One potent compound from this series demonstrated Top1 inhibition comparable to that of camptothecin, a known Top1 inhibitor. Molecular docking studies suggested a possible binding mode within the Top1-DNA complex. nih.gov

Furthermore, thiazole derivatives have been investigated as inhibitors of various kinases , which are critical regulators of cell signaling. Certain 2-aminothiazole derivatives have been found to inhibit Aurora kinases, which play a role in cell division. mdpi.com Other studies have explored thiazoles as inhibitors of cholinesterases, enzymes relevant in neurodegenerative diseases. academie-sciences.fr While not directly related to thiazoles, studies on other brominated compounds have shown they can bind to and activate steroid hormone receptors like the androgen receptor, demonstrating the potential for such molecules to act as endocrine disruptors by interacting with nuclear receptors. nih.gov

These studies underscore the versatility of the thiazole scaffold, which can be tailored to interact with a diverse range of biological receptors and enzymes, leading to various pharmacological effects.

Potential Applications Beyond Biological Systems Non Biological/non Clinical

Utilization as a Monomer or Building Block in Polymer Chemistry

There is currently no available research demonstrating the use of 2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol (B6152303) as a monomer or building block in polymer chemistry. The presence of a hydroxyl group and a bromo-substituted thiazole (B1198619) ring theoretically offers reactive sites for polymerization reactions. The hydroxyl group could potentially undergo esterification or etherification to form polyester (B1180765) or polyether chains, respectively. The bromo- and thiazole functionalities could also be targeted for specific polymerization techniques. However, without experimental evidence, its suitability and the properties of any resulting polymers are unknown.

Incorporation into Coordination Complexes for Catalytic Applications

No studies have been found that report the incorporation of this compound into coordination complexes for catalytic purposes. The nitrogen and sulfur atoms of the thiazole ring possess lone pairs of electrons that could coordinate with metal centers. The bromo-substituent and the ethanol (B145695) side chain could also influence the electronic and steric properties of a potential ligand, which in turn would affect the catalytic activity of a metal complex. Nevertheless, the synthesis of such complexes and the evaluation of their catalytic performance have not been described in the scientific literature.

Role in the Development of Functional Materials (e.g., sensors, optoelectronics)

There is no documented evidence of this compound being used in the development of functional materials such as sensors or optoelectronic devices. While thiazole-based compounds are of interest in materials science due to their electronic properties, specific research on this particular compound is absent. The development of functional materials requires a detailed understanding of a compound's photophysical and electronic characteristics, which are not available for this compound.

Precursor for Advanced Organic Electronic Materials

No published research indicates that this compound has been utilized as a precursor for advanced organic electronic materials. The synthesis of organic semiconductors, conductive polymers, and other electronic materials often involves specialized molecular building blocks. While the thiazole moiety is present in some organic electronic materials, the specific utility of this bromo-substituted ethanol derivative as a precursor has not been established.

Future Research Directions and Academic Impact

Development of More Efficient and Sustainable Synthetic Routes for the Compound

The future synthesis of 2-(4-Bromo-1,2-thiazol-5-yl)ethan-1-ol (B6152303) will likely focus on improving efficiency and sustainability. Current multistep syntheses of similar brominated thiazoles can be resource-intensive. acs.orgresearchgate.net Future research should aim to develop greener synthetic methodologies. nih.gov This includes employing one-pot multicomponent reactions, which reduce waste and save time by combining several steps into a single procedure. mdpi.com

The adoption of innovative techniques such as microwave irradiation, ultrasound-assisted synthesis, and mechanochemistry could offer significant advantages. nih.gov These methods can accelerate reaction rates, improve yields, and often reduce the need for harsh solvents and reagents, aligning with the principles of green chemistry. nih.gov Furthermore, exploring the use of reusable, solid-supported catalysts could simplify purification processes and minimize environmental impact. mdpi.com A key goal will be to develop synthetic pathways that are not only high-yielding but also scalable and cost-effective, making the compound more accessible for broader research applications. nih.gov

Comprehensive Exploration of Novel Chemical Transformations and Derivatizations

The structure of this compound provides multiple reactive sites for chemical modification, opening avenues for creating diverse libraries of new compounds. globalresearchonline.net The bromine atom at the C4 position is a particularly valuable handle for functionalization. It can be readily used in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce a wide range of substituents. nih.gov

The primary alcohol of the ethanol (B145695) side chain can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted into an ether. These transformations allow for the fine-tuning of the molecule's physicochemical properties, such as solubility and lipophilicity, which is crucial for biological applications. The thiazole (B1198619) ring itself can also undergo further reactions, offering another layer of diversification. researchgate.net A systematic exploration of these transformations will be essential for developing structure-activity relationships (SAR) in future studies. researchgate.netnih.gov

Advanced Mechanistic Investigations of Biological Interactions at the Molecular Level (In Vitro)

Thiazole-containing compounds are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govwisdomlib.org Given this precedent, this compound and its derivatives are prime candidates for biological screening. nih.gov Future research should involve comprehensive in vitro testing against a panel of disease-relevant targets, such as protein kinases, enzymes, and receptors. frontiersin.org

Once a biological activity is identified, advanced mechanistic studies will be crucial to understand how these molecules function at the molecular level. Techniques such as enzyme inhibition assays, surface plasmon resonance, and isothermal titration calorimetry can provide quantitative data on binding affinities and kinetics. X-ray crystallography of the compound bound to its biological target could offer atomic-level insights into the binding mode, guiding further rational drug design. mdpi.com For instance, studies on other thiazole derivatives have successfully used molecular docking and in vitro assays to identify and optimize inhibitors for targets like VEGFR-2 and various kinases. frontiersin.orgmdpi.commdpi.com

Design and Synthesis of Next-Generation Thiazole-Based Scaffolds

The this compound core can serve as a foundational scaffold for the design of next-generation therapeutic agents. nih.govacs.org By leveraging the chemical handles described previously, medicinal chemists can design and synthesize focused libraries of compounds to optimize potency, selectivity, and pharmacokinetic properties. researchgate.netacs.org This process of iterative design, synthesis, and testing is fundamental to modern drug discovery. acs.org

Future work could involve creating hybrid molecules where the thiazole scaffold is linked to other pharmacologically active moieties to achieve multi-target activity or improved drug-like properties. benthamscience.com Computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) studies, will play a vital role in prioritizing synthetic targets and accelerating the discovery of novel, potent, and selective molecules. mdpi.comacs.org

Integration into Multidisciplinary Research Platforms for Broader Scientific Impact

The potential applications of this compound and its derivatives extend beyond medicinal chemistry. The unique electronic properties of the thiazole ring make these compounds interesting candidates for materials science applications. mdpi.com For example, thiazole-based compounds have been investigated for use in organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. mdpi.com

Future research could explore the incorporation of this scaffold into coordination polymers or metal-organic frameworks (MOFs), potentially leading to new materials with novel luminescent or catalytic properties. mdpi.com By fostering collaborations between chemists, biologists, and materials scientists, the full potential of this versatile chemical scaffold can be explored, leading to a broader scientific impact across various disciplines.

Q & A

Q. What experimental and computational approaches validate tautomeric forms of the thiazole ring?

- Methodological Answer :

- Variable-Temperature NMR : Detect tautomer interconversion (e.g., thiazole ↔ thiazolium) by tracking proton shifts at 25°C vs. −40°C.

- IR Spectroscopy : Identify N-H stretches (~3200 cm⁻¹) if tautomers exist.

- DFT Energy Calculations : Compare Gibbs free energies of possible tautomers to determine the dominant form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.